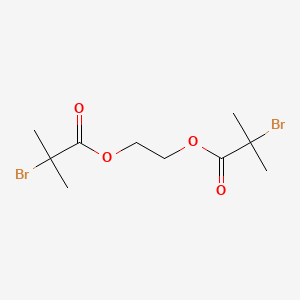
Ethylene bis(2-bromoisobutyrate)
Vue d'ensemble
Description
Ethylene bis(2-bromoisobutyrate) is an important ester compound used in various chemical processes due to its unique properties . It can undergo hydrolysis to yield ethanol and 2-bromoisobutyric acid, making it a significant reaction in organic chemistry .
Synthesis Analysis
The synthesis of Ethylene bis(2-bromoisobutyrate) involves the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid, catalyzed by sulfuric acid at elevated temperatures . This method is widely utilized on a commercial scale, making Ethylene bis(2-bromoisobutyrate) an important intermediate in organic synthesis .Molecular Structure Analysis
Ethylene bis(2-bromoisobutyrate) is an ester compound with the molecular formula C10H16Br2O4 . It is formed from ethyl alcohol (ethanol) and 2-bromoisobutyric acid, resulting in the characteristic ester linkage -COO- in its structural formula .Chemical Reactions Analysis
When Ethylene bis(2-bromoisobutyrate) is exposed to water or hydroxide ions, it undergoes hydrolysis through a nucleophilic substitution reaction . A kinetic model of each reaction step was developed in which the rate expression was derived .Physical And Chemical Properties Analysis
Ethylene bis(2-bromoisobutyrate) is a colorless liquid with a molecular weight of 360.04 g/mol . In terms of chemical properties, Ethylene bis(2-bromoisobutyrate) is relatively stable under normal conditions but can react with bases to produce the corresponding salt and alcohol .Applications De Recherche Scientifique
Polymer Synthesis
Ethylene bis(2-bromoisobutyrate) is widely used in the synthesis of polymers. It acts as a difunctional initiator in Atom Transfer Radical Polymerization (ATRP), a method that allows for the creation of polymers with precise control over composition, topology, and functionality . This makes it a valuable tool in the development of advanced materials with tailored properties.
Ligand Synthesis
In addition to its role in polymer synthesis, Ethylene bis(2-bromoisobutyrate) can also be used in the synthesis of ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The ability to synthesize specific ligands is crucial in many areas of chemistry, including medicinal chemistry, where they are often used in the design of new drugs.
Creation of Difunctional Polymers
Ethylene bis(2-bromoisobutyrate) is used as a difunctional initiator, which means it can start the polymerization process at two different points . This allows for the creation of difunctional polymers, which have two different functional groups at the ends of the polymer chain. These types of polymers have a wide range of applications, including in the creation of block copolymers, star polymers, and other complex polymer architectures.
Clean Synthesis of Functional Polymers
The use of Ethylene bis(2-bromoisobutyrate) in ATRP allows for the clean synthesis of functional polymers . This means that the polymerization process produces minimal byproducts, which is beneficial from both an environmental and economic perspective. The ability to cleanly produce functional polymers opens up possibilities for their use in a wide range of applications, including in the fields of medicine, electronics, and materials science.
Materials Science
The precise control over polymer structure afforded by ATRP and the use of Ethylene bis(2-bromoisobutyrate) has significant implications in materials science . By carefully designing the polymer structure, scientists can create materials with specific properties, such as strength, flexibility, or chemical resistance. This makes Ethylene bis(2-bromoisobutyrate) a valuable tool in the development of new materials.
Biomedical Applications
The ability to create polymers with precise structures and functionalities has numerous applications in the biomedical field . For example, it could be used to create polymers for drug delivery, where the polymer’s structure and functionality can be tailored to control the release of the drug. Additionally, it could be used in the creation of biocompatible materials for use in medical devices or implants.
Mécanisme D'action
Target of Action
Ethylene bis(2-bromoisobutyrate), also known as 2f-BiB, is primarily used as a difunctional initiator . Its main targets are the monomers in a polymerization reaction. It initiates the polymerization process by reacting with the monomers and forming a bond with them.
Mode of Action
As an initiator, Ethylene bis(2-bromoisobutyrate) plays a crucial role in Atom Transfer Radical Polymerization (ATRP) processes . It reacts with the monomers, initiating a chain reaction that leads to the formation of polymers. The compound’s two functional groups allow it to react with two monomers, leading to the creation of difunctional polymers .
Biochemical Pathways
The primary biochemical pathway involved in the action of Ethylene bis(2-bromoisobutyrate) is the polymerization process . This process involves a series of reactions that convert monomers into polymers. The compound acts as an initiator, starting the chain reaction that leads to the formation of the polymer .
Result of Action
The primary result of the action of Ethylene bis(2-bromoisobutyrate) is the formation of difunctional polymers . These polymers have a wide range of applications, including the creation of biodegradable polymers and polymers that adhere to gold surfaces .
Orientations Futures
Propriétés
IUPAC Name |
2-(2-bromo-2-methylpropanoyl)oxyethyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O4/c1-9(2,11)7(13)15-5-6-16-8(14)10(3,4)12/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBJLEZUJMQIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCOC(=O)C(C)(C)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
467254-02-0 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-(2-bromo-2-methyl-1-oxopropoxy)- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-(2-bromo-2-methyl-1-oxopropoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467254-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50627923 | |
| Record name | Ethane-1,2-diyl bis(2-bromo-2-methylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylene bis(2-bromoisobutyrate) | |
CAS RN |
248603-11-4 | |
| Record name | Ethane-1,2-diyl bis(2-bromo-2-methylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Infineum UK Ltd | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




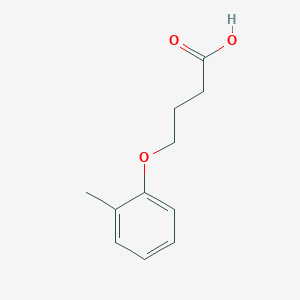
![Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-](/img/structure/B3050214.png)


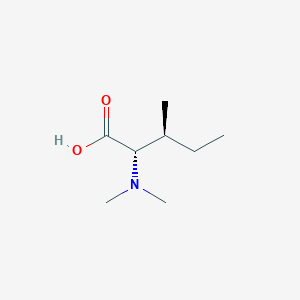

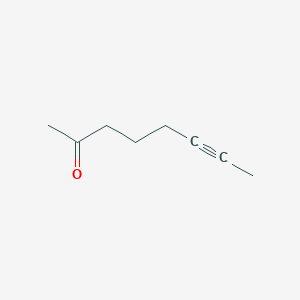


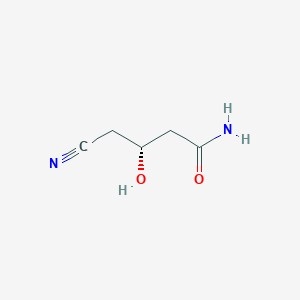
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(methanesulfonyl)-L-alanine](/img/structure/B3050230.png)
![N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide](/img/structure/B3050233.png)
